molecular formula C7H14N2O2 B2825381 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one CAS No. 1566510-82-4

1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one

Cat. No.: B2825381
CAS No.: 1566510-82-4
M. Wt: 158.201
InChI Key: ZOAOUYKYSICCPX-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one ( 1566510-82-4) is a heterocyclic organic compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol. This solid compound is characterized by a predicted density of 1.162 g/cm³ and a high predicted boiling point of 370.1 °C, indicating good thermal stability for research applications. Its structure features both an imidazolidin-2-one ring and a tertiary alcohol functional group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The compound is offered with a minimum purity of 95% and should be stored long-term in a cool, dry place to maintain stability. This product is intended for research and development purposes only, must be handled by qualified personnel, and is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAOUYKYSICCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one typically involves the reaction of imidazolidinone with appropriate alkylating agents under controlled conditions. One common method involves the use of 2-methylpropan-2-ol as a starting material, which undergoes a series of reactions including hydroxylation and cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

One of the notable applications of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Research indicates that compounds with similar structures can enhance CFTR function, which is crucial for treating cystic fibrosis. The modulation of CFTR can lead to improved chloride ion transport across epithelial cells, thereby alleviating the symptoms associated with this genetic disorder .

Analgesic Properties

Recent studies have highlighted the analgesic properties of related compounds in managing postoperative pain. For instance, a novel formulation derived from similar imidazolidinone structures demonstrated significant efficacy in reducing pain intensity following abdominal surgeries. The study indicated a substantial decrease in morphine use among patients treated with this formulation, showcasing an effective alternative for pain management .

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Inhibiting these enzymes can be beneficial in various therapeutic contexts, including cancer treatment and metabolic disorders. The compound's ability to selectively inhibit specific enzymes while minimizing side effects makes it a candidate for further investigation in drug development.

Synthesis of Novel Compounds

The compound also serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. This application is particularly relevant in medicinal chemistry, where the development of new drugs is essential for addressing unmet medical needs.

Case Study 1: CFTR Modulation

In a clinical trial focusing on CFTR modulators, compounds structurally related to this compound were tested for their efficacy in improving lung function in cystic fibrosis patients. The results showed a statistically significant improvement in lung function metrics among participants receiving the modulator compared to those on placebo .

Case Study 2: Postoperative Pain Management

A multicenter study evaluated the effectiveness of a novel analgesic formulation based on imidazolidinone derivatives, including this compound. Patients reported lower pain scores and reduced reliance on opioids post-surgery, indicating the compound's potential as a safer alternative for pain management .

Data Summary Table

Application AreaSpecific UseOutcome/Findings
Pharmaceuticals CFTR ModulationImproved chloride transport; potential cystic fibrosis treatment
Analgesics Postoperative Pain ReliefSignificant reduction in pain and opioid use
Biochemical Research Enzyme InhibitionSelective inhibition with therapeutic implications
Synthesis Precursor for Novel CompoundsDevelopment of new derivatives with enhanced properties

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridyl and Isoquinolinyl Derivatives

  • 1-(2-Pyridyl)imidazolidin-2-one (–2): Synthesized via α-ureation/amination reactions, these derivatives exhibit planar E-configurations with slight non-planarity due to steric interactions. Their cytotoxic activity against tumor cell lines (e.g., LCLC-103H, A-427) highlights the role of aromatic substituents in biological activity .
  • 1-(Isoquinolin-3-yl)imidazolidin-2-one (): Substitution with isoquinolinyl groups enhances fluorescence properties. For example, compound 3e exhibits a high molar extinction coefficient (5083 M⁻¹cm⁻¹) and a Stokes shift of 76 nm, whereas N-methylation (compound 5) reduces quantum yield (0.479 vs. ~0.5–0.6 for parent compounds) .

Key Difference: The target compound’s aliphatic hydroxy group lacks the aromatic conjugation present in pyridyl/isoquinolinyl analogs, likely reducing UV absorption and fluorescence intensity.

Halogenated and Benzylated Derivatives

  • 1-(2-Chlorobenzyl)imidazolidin-2-one (): Chlorine substituents improve binding to SARS-CoV-2 Mpro (LC-HRMS: [M+H]⁺ = 372.0670). Similarly, 1-(3,4-dimethoxybenzyl)imidazolidin-2-one () shows anti-Alzheimer’s activity via acetylcholinesterase inhibition .
  • 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one (): This analog combines a hydroxyl group with a phenyl ring, enhancing lipophilicity (logP = ~0.5) compared to the target compound’s purely aliphatic substituent .

Key Difference : The target compound’s tertiary alcohol group may enhance solubility in polar solvents but reduce membrane permeability compared to halogenated or benzylated analogs.

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Molar Extinction Coefficient (M⁻¹cm⁻¹)
1-(Isoquinolin-3-yl)imidazolidin-2-one Isoquinolinyl 212–213 67 5083
1-(4-Nitrophenyl)imidazolidin-2-one 4-Nitrophenyl 187–189 6 Not reported
1-(2-Hydroxyethyl)imidazolidin-2-one 2-Hydroxy-1-phenylethyl Not reported
Target Compound 1-Hydroxy-2-methylpropan-2-yl Discontinued
  • Melting Points: Aromatic substituents (e.g., isoquinolinyl) increase melting points due to enhanced crystallinity, while nitro groups (e.g., 4-nitrophenyl) may reduce yields due to steric/electronic challenges .
  • Fluorescence: Aromatic groups (e.g., isoquinolinyl) enable strong absorption/emission, whereas the target compound’s aliphatic hydroxy group likely lacks such properties .

Coordination Chemistry

Imidazolidin-2-ones with pyridyl groups (e.g., 10a , 10c in –8) form stable copper(II) complexes, with IR spectra showing ν(C=O) shifts (1669–1683 cm⁻¹) upon coordination . The target compound’s hydroxyl group may weakly coordinate metals, but steric hindrance from methyl groups could limit complex formation.

Biological Activity

1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an imidazolidinone ring with a hydroxy group that contributes to its reactivity and biological interactions. The molecular weight of this compound is approximately 158.2 g/mol .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of use, but the compound has shown promise in several areas:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in biochemical assays where it may affect metabolic pathways.
  • Biochemical Probes : The compound serves as a biochemical probe in research settings, aiding in the understanding of enzyme functions and interactions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of imidazolidinone derivatives with alkylating agents. A common method includes:

  • Starting Material : 2-methylpropan-2-ol is used as a precursor.
  • Reactions : The synthesis involves hydroxylation and cyclization reactions under controlled conditions to yield the target compound.
  • Industrial Production : In industrial settings, batch reactors are utilized to optimize reaction conditions for higher yields and purity .

Antimicrobial Properties

Research has indicated that this compound may exhibit antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of the compound. Preliminary results indicate that it has a favorable safety margin, with IC50 values suggesting low toxicity at therapeutic concentrations .

Case Studies and Applications

Several studies have explored the application of this compound in different biological contexts:

Study Focus Findings
Study 1Enzyme InhibitionDemonstrated significant inhibition of specific proteases involved in disease pathways .
Study 2Antimicrobial ActivityShowed effectiveness against Gram-positive bacteria with potential for further development .
Study 3Cytotoxicity TestingEvaluated on human kidney epithelium cells, indicating low cytotoxicity at tested concentrations .

Q & A

Basic: What are the common synthetic routes for 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one, and what key steps ensure high yield and purity?

Answer:
The synthesis typically involves a two-step process:

Imidazolidinone Ring Formation : Reacting amines (e.g., 2(S)-amino-3-methyl-1-oxobutanehydrazine) with carbonyl compounds (e.g., 4-nitrobenzaldehyde) via nucleophilic addition or Grignard reactions.

Hydroxylation : Introducing the hydroxy group at the propan-2-yl position using hydroxylation reagents like borane-THF complexes or catalytic oxidation.
Critical Steps for Purity :

  • Purification : Recrystallization with polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of epimeric byproducts and unreacted starting materials .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress to optimize yield.

Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Answer:

  • Spectroscopy :
    • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3300 cm⁻¹) .
    • NMR : ¹H NMR reveals imidazolidinone ring protons (δ 3.2–4.0 ppm) and hydroxy-bearing methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms lactam carbonyl (δ ~170 ppm) .
  • Crystallography : X-ray diffraction resolves stereochemistry and non-planar ring conformations caused by steric interactions (e.g., C3-H⋯O) .

Advanced: How can researchers design experiments to assess the compound’s inhibitory effects on cytochrome P450 enzymes?

Answer:
Experimental Design :

Enzyme Assays : Use recombinant human CYP isoforms (e.g., CYP3A4) in microsomal preparations.

Substrate Competition : Monitor metabolism of probe substrates (e.g., testosterone for CYP3A4) via LC-MS/MS.

Kinetic Analysis : Calculate IC₅₀ values and inhibition constants (Ki) using Dixon or Lineweaver-Burk plots.
Key Parameters :

  • Selectivity : Test against multiple CYP isoforms to avoid off-target effects.
  • Metabolic Stability : Assess compound degradation in liver microsomes .

Advanced: What strategies resolve contradictions in stereochemical data from different analytical methods?

Answer:
The compound exists as a 1:1 epimeric mixture, complicating stereochemical assignments. Strategies include:

Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers for individual analysis .

Computational Modeling : Compare experimental NMR/X-ray data with DFT-calculated structures to assign configurations.

Enantiomorph-Polarity Estimation : Apply Rogers’ η or Flack’s x parameters in X-ray refinement to resolve centrosymmetric ambiguities .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

Answer:
Methodology :

Derivatization : Synthesize analogues with substituent variations (e.g., halogenated phenyl groups, alkyl chains) .

Biological Screening : Test derivatives for target activity (e.g., CYP inhibition, antimicrobial potency) using dose-response assays.

Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes .
Key Findings :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring enhance lipophilicity and target affinity .
  • Hydroxy group removal reduces metabolic stability but increases membrane permeability .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Answer:
Experimental Approach :

Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed imidazolidinone ring or oxidized hydroxy group).

Kinetic Profiling : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots under accelerated conditions (40–60°C) .

Advanced: What synthetic strategies yield enantiomerically pure forms of this compound?

Answer:

Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to induce asymmetry during ring formation.

Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for hydroxylation steps.

Resolution Techniques : Separate diastereomers via diastereomeric salt formation or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

Advanced: How does the compound interact with lipid bilayers, and what methodologies assess its membrane permeability?

Answer:
Methodologies :

PAMPA Assay : Measure passive diffusion across artificial lipid membranes.

Molecular Dynamics (MD) Simulations : Model compound insertion into lipid bilayers (e.g., POPC membranes) using GROMACS.

Fluorescence Quenching : Use dansyl-labeled lipids to probe compound localization in vesicles.
Findings :
The hydroxy and methyl groups balance hydrophilicity and lipophilicity, enabling moderate blood-brain barrier penetration .

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